molecular formula C13H10ClNO2 B6322366 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone CAS No. 1545051-57-7

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone

Cat. No.: B6322366
CAS No.: 1545051-57-7
M. Wt: 247.67 g/mol
InChI Key: CLCZPKFOAQTFOT-UHFFFAOYSA-N
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Description

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone is a chemical compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.67 g/mol

Preparation Methods

The synthesis of 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.

For industrial production, the reaction conditions are optimized to ensure high yield and purity. The process may involve the use of specific solvents, temperature control, and purification steps to isolate the desired product.

Chemical Reactions Analysis

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, with applications in drug development and therapeutic treatments.

    Industry: The compound is utilized in the production of materials with specific properties, such as adhesives, coatings, and plastics.

Mechanism of Action

The mechanism of action of 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone can be compared with other similar compounds, such as:

    6-Aryloxy-4-chloro-2-phenylpyrimidines: These compounds are used as fungicides and herbicide safeners.

    Pyridazine and Pyridazinone Derivatives: These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[6-(3-chlorophenoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCZPKFOAQTFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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